3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene
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Overview
Description
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is a compound that features an imidazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene, typically involves multi-step reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method includes the cycloaddition of benzimidates and azirines under mild conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a ZnCl₂-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: TosMIC and various aldehydes and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar biological activities.
2-Methylimidazole: Differing by the substitution pattern on the imidazole ring.
4,5-Diphenylimidazole: Featuring phenyl groups instead of trifluoromethyl.
Uniqueness
3-(2-Ethylimidazol-1-yl)-5-trifluoromethylbenzene is unique due to the presence of both an ethyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability .
Properties
Molecular Formula |
C12H11F3N2 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-ethyl-1-[3-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C12H11F3N2/c1-2-11-16-6-7-17(11)10-5-3-4-9(8-10)12(13,14)15/h3-8H,2H2,1H3 |
InChI Key |
SMEVPTOIBNQQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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